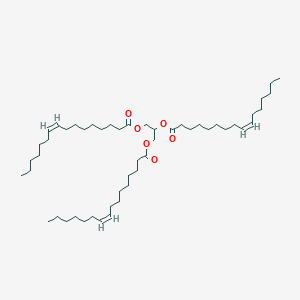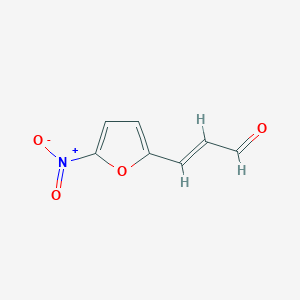
Acide palmitique-16,16,16-d3
Vue d'ensemble
Description
Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid commonly found in both animals and plants. It is a major component of palm oil and is also present in human and animal fat as well as dairy products. Palmitic acid plays a crucial role in cellular structure and metabolism, serving as a key building block for the lipid bilayer of cell membranes and as a substrate for energy production .
Synthesis Analysis
The synthesis of deuterium-labeled palmitic acids, such as palmitic acid-16,16,16-d3, involves the incorporation of deuterium atoms into the fatty acid chain. A versatile procedure for the preparation of deuterium-labeled palmitic acid has been described, which uses tris(triphenylphosphine)chlororhodium(I) as a catalyst for the incorporation of deuterium . Another synthesis route for highly deuterated palmitic acids involves the use of 2,2'-bithienyl, followed by alkylations and reductive desulfurisation10.
Molecular Structure Analysis
Palmitic acid is a long-chain carboxylic acid with a 16-carbon backbone. Its molecular structure consists of a saturated hydrocarbon chain with a terminal carboxyl group, which contributes to its amphiphilic nature. This structure allows palmitic acid to interact with various molecular assemblies, such as micelles and liposomes, influencing their surface structure and dynamic properties .
Chemical Reactions Analysis
Palmitic acid can undergo various chemical reactions due to its carboxyl group. It can be esterified to form triglycerides, which are the main form of stored energy in animals. In the human body, palmitic acid can be involved in protein palmitoylation, a post-translational modification that affects protein targeting and function . Additionally, palmitic acid can be converted into phospholipids, diacylglycerol, and ceramides, which are important for cell signaling and inflammatory responses .
Physical and Chemical Properties Analysis
Palmitic acid has a melting point of 62.9°C and is solid at room temperature. It is insoluble in water but soluble in organic solvents. In biological systems, palmitic acid can influence the phase behavior of lipid mixtures, such as those found in cell membranes. For example, mixtures of dipalmitoylphosphatidylcholine and palmitic acid exhibit various phase transitions and structural rearrangements depending on their composition and temperature . The physical properties of palmitic acid, such as its melting point and solubility, are important for its function in biological membranes and its metabolism within the body .
Case Studies
In the context of early human development, palmitic acid is essential for the formation of membrane, secretory, and transport lipids. It is also involved in the accumulation of adipose tissue in infants, with human milk providing a unique triglyceride structure that includes palmitic acid at the glycerol center carbon . Another study highlights the anti-inflammatory and antitumor activities of palmitic acid in prostate cancer cells, where it inhibits cell proliferation and metastasis by targeting the PI3K/Akt pathway . Additionally, the distribution of palmitic acid in plasma and chylomicron triglycerides has been studied in piglets, showing the importance of dietary triglyceride structure on the absorption and metabolism of palmitic acid .
Applications De Recherche Scientifique
Lipidomique et métabolomique
L’acide palmitique-16,16,16-d3 joue un rôle crucial dans les études de lipidomique et de métabolomique. En incorporant du deutérium dans la chaîne principale de l’acide palmitique, les chercheurs peuvent suivre les voies métaboliques des lipides, étudier les taux de renouvellement des lipides et examiner les maladies liées aux lipides. Ce composé sert de traceur isotopique stable, permettant une quantification précise de la synthèse, de la dégradation et du transport des lipides dans les cellules et les tissus .
Études de la membrane cellulaire
La composition lipidique des membranes cellulaires affecte considérablement leur structure, leur fluidité et leur fonction. L’this compound contribue à sonder la dynamique des membranes. Les chercheurs l’utilisent pour suivre le mouvement des lipides, évaluer les radeaux lipidiques et explorer les interactions lipides-protéines. En introduisant de l’acide palmitique marqué au deutérium, ils obtiennent des informations sur l’organisation des membranes et les sites de liaison lipides-protéines .
Recherche sur l’obésité et la résistance à l’insuline
L’acide palmitique est un acide gras saturé impliqué dans l’obésité et la résistance à l’insuline. L’this compound permet aux chercheurs de différencier l’acide palmitique endogène des sources exogènes. En étudiant son métabolisme, ils peuvent élucider les mécanismes sous-jacents à la résistance à l’insuline, l’inflammation et le stress cellulaire induit par les lipides .
Métabolomique résolue par isotopes stables (SIRM)
Dans les études SIRM, les chercheurs utilisent des composés marqués isotopiquement comme l’this compound pour suivre les flux métaboliques. En analysant l’incorporation de l’acide palmitique marqué au deutérium dans divers métabolites (par exemple, l’acétyl-CoA, le citrate et les acides gras), ils obtiennent des informations sur les voies métaboliques, telles que le cycle de l’acide tricarboxylique (TCA) et la lipogenèse .
Recherche sur le stockage d’énergie et le tissu adipeux
L’acide palmitique est un composant majeur des triglycérides stockés dans le tissu adipeux. L’acide palmitique marqué au deutérium aide les chercheurs à étudier la différenciation des adipocytes, la formation de gouttelettes lipidiques et le renouvellement des acides gras. Il contribue à notre compréhension du stockage de l’énergie, de la lipolyse et de la fonction du tissu adipeux .
Inflammation et signalisation lipidique
L’this compound est impliqué dans les réponses inflammatoires et les voies de signalisation lipidique. Les chercheurs étudient comment l’acide palmitique marqué au deutérium affecte l’activation des cellules immunitaires, la production de cytokines et l’inflammation médiée par les lipides. Comprendre ces processus pourrait conduire à des interventions thérapeutiques pour les maladies inflammatoires .
Mécanisme D'action
Target of Action
Palmitic Acid-d3, also known as Palmitic acid-16,16,16-d3, primarily targets adipose-tissue-resident macrophages (ATMs) . ATMs play a crucial role in maintaining metabolic homeostasis and contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction .
Mode of Action
The interaction of ATMs with fatty acids, including Palmitic Acid-d3, is central to their contrasting effects on metabolic homeostasis . The specificity of Palmitic Acid-d3 makes it a critical tool in lipidomics and metabolomics, shedding light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .
Biochemical Pathways
Palmitic Acid-d3 is incorporated into fatty acids and lipids through chain elongation and desaturation reactions . It affects the pathways related to lipid metabolism and energy storage . The compound’s interaction with ATMs can increase fatty acid levels , influencing the metabolic processes within these cells.
Pharmacokinetics
The pharmacokinetics of Palmitic Acid-d3 involves its synthesis by the enzymatic addition of deuterium to palmitate
Result of Action
The interaction of Palmitic Acid-d3 with ATMs can lead to an increase in fatty acid levels . This can contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction . The compound’s action can also shed light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .
Propriétés
IUPAC Name |
16,16,16-trideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493909 | |
| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75736-53-7 | |
| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75736-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)

